REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3](Cl)=[O:4].[OH-].[NH4+:15]>>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3]([NH2:15])=[O:4] |f:1.2|
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Name
|
|
Quantity
|
68.9 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)CCCCCCCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting white slurry was stirred at room temperature for one-half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
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FILTRATION
|
Details
|
filtered through a Buchner funnel
|
Type
|
WASH
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Details
|
The filter cake was washed with 100 ml of ice water
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Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum over at 55° C. for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |